5-(3,4-dichlorophenyl)furan-2-carbaldehyde
CAS No.: 52130-34-4
Cat. No.: VC21337352
Molecular Formula: C11H6Cl2O2
Molecular Weight: 241.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52130-34-4 |
---|---|
Molecular Formula | C11H6Cl2O2 |
Molecular Weight | 241.07 g/mol |
IUPAC Name | 5-(3,4-dichlorophenyl)furan-2-carbaldehyde |
Standard InChI | InChI=1S/C11H6Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
Standard InChI Key | PSQLTDROSWBPGT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Cl |
Introduction
Chemical Structure and Properties
5-(3,4-Dichlorophenyl)furan-2-carbaldehyde features a furan core with an aldehyde functional group and a dichlorophenyl moiety. The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde
Property | Value |
---|---|
CAS Number | 52130-34-4 |
Molecular Formula | C11H6Cl2O2 |
Molecular Weight | 241.07 g/mol |
SMILES Notation | C(c1ccc(c2ccc(c(c2)[Cl])[Cl])o1)=O |
InChIKey | PSQLTDROSWBPGT-UHFFFAOYSA-N |
Appearance | Not specified in available literature |
Purity (Commercial) | Typically ≥95.0% |
The molecule contains a furan ring with an aldehyde group at position 2, providing reactive carbonyl functionality, and a 3,4-dichlorophenyl group at position 5. The presence of chlorine atoms at positions 3 and 4 of the phenyl ring contributes to the compound's lipophilicity and may enhance its metabolic stability and biological activity profiles .
Synthesis Methods
The synthesis of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde can be accomplished through several established methods that are commonly employed for similar furan derivatives. Based on synthesis approaches for related compounds, the following methods are likely applicable:
Suzuki-Miyaura Cross-Coupling Reaction
This approach involves the palladium-catalyzed coupling of 5-bromofuran-2-carbaldehyde with 3,4-dichlorophenylboronic acid. The reaction typically employs a palladium catalyst system, such as Pd(OAc)2 with an appropriate ligand, in the presence of a base like Cs2CO3 or K2CO3 .
Copper-Catalyzed Coupling (Meerwein Arylation)
This method would involve the coupling of 3,4-dichlorobenzene diazonium chloride with furan-2-carbaldehyde in the presence of copper(II) chloride. The reaction typically proceeds through a radical mechanism, providing the desired 5-arylated product .
Vilsmeier-Haack Reaction
Starting from 2-(3,4-dichlorophenyl)furan, the formylation can be achieved using the Vilsmeier-Haack reaction, which involves treating the starting material with phosphoryl chloride (POCl3) and dimethylformamide (DMF). This reaction introduces the aldehyde group at the 2-position of the furan ring .
Chemical Reactions
The reactivity of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is largely determined by the presence of the aldehyde group and the furan ring. Several important reactions are discussed below:
Condensation Reactions
The aldehyde group readily participates in condensation reactions with various nucleophiles. For instance, reactions with active methylene compounds such as malononitrile or ethyl cyanoacetate can yield corresponding 2-cyanoacrylate derivatives. Similar furan derivatives have been reported to undergo Knoevenagel condensations with compounds like rhodanine derivatives to form potential bioactive molecules .
Reduction Reactions
The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction product, 5-(3,4-dichlorophenyl)furan-2-methanol, would retain the heterocyclic structure while modifying the reactive carbonyl functionality .
Oxidation Reactions
The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or silver oxide. This transformation would yield 5-(3,4-dichlorophenyl)furan-2-carboxylic acid, which could serve as an intermediate for further functionalization .
Formation of Imines
The aldehyde group can react with primary amines to form imines (Schiff bases), which are important intermediates in organic synthesis and potentially biologically active compounds. The reaction proceeds through a nucleophilic addition-elimination mechanism, often requiring mild acidic conditions for optimal yields .
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing the biological activities of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde and its derivatives. Based on studies of related compounds, several structural features may influence biological activity:
Role of the Furan Ring
The furan ring serves as a rigid scaffold that positions functional groups in specific orientations, which can be critical for interactions with biological targets. The oxygen atom in the furan ring can participate in hydrogen bonding interactions with target proteins .
Influence of Chlorine Substituents
The chlorine atoms at positions 3 and 4 of the phenyl ring likely contribute to:
-
Enhanced lipophilicity, improving membrane permeability
-
Increased metabolic stability through the electron-withdrawing effect
-
Specific binding interactions with hydrophobic pockets in target proteins
-
Altered electronic properties of the molecule, influencing reactivity and binding affinity
Significance of the Aldehyde Group
The aldehyde functionality provides a reactive site for chemical modifications and potential covalent interactions with biological nucleophiles. Derivatization of this group could yield compounds with modified pharmacokinetic and pharmacodynamic properties .
Applications in Organic Synthesis
5-(3,4-Dichlorophenyl)furan-2-carbaldehyde serves as a valuable building block in organic synthesis due to its reactive functional groups and potential for diverse transformations.
Synthesis of Heterocyclic Compounds
The compound can be used as a precursor for synthesizing more complex heterocyclic systems through condensation reactions. For example, reaction with o-phenylenediamine could lead to benzimidazole derivatives, while reaction with hydrazines could yield pyrazole derivatives .
Development of Conjugated Systems
The aldehyde group readily participates in olefination reactions such as Wittig or Horner-Wadsworth-Emmons reactions, enabling the synthesis of compounds with extended conjugated systems. These compounds may exhibit interesting photophysical properties and potential applications in materials science .
Medicinal Chemistry Applications
In medicinal chemistry, 5-(3,4-dichlorophenyl)furan-2-carbaldehyde can serve as a scaffold for developing compounds with targeted biological activities. The aldehyde group provides a convenient handle for introducing diverse functional groups through well-established chemical transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume